
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CON(C=O)-). It also contains furan-2-yl and 2-methoxy-5-methylphenyl groups, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the furan and phenyl rings. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Oxalamides, furans, and phenyl groups each have characteristic reactions. For example, oxalamides can undergo hydrolysis to form amines and oxalic acid. Furans can participate in electrophilic aromatic substitution reactions, and phenyl groups can undergo various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A novel series of derivatives, including those structurally related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, have been synthesized and evaluated for their pharmacological activities. The synthetic process involved Claisen Schmidt condensation and further reactions leading to compounds showing significant antidepressant and antianxiety activities in preclinical models (J. Kumar et al., 2017).
Novel Synthetic Approaches
Research on the synthesis of di- and mono-oxalamides from oxirane-2-carboxamides through novel rearrangement sequences has been developed, providing a new formula for both anthranilic acid derivatives and oxalamides. This methodological advancement highlights the compound's relevance in synthetic organic chemistry (V. Mamedov et al., 2016).
Enzymatic Inhibition for Therapeutic Potential
Compounds structurally similar to the focus compound have been evaluated as inhibitors of NQO2, an enzyme relevant in cancer chemotherapy and malaria treatment. These studies provide insight into the structure-activity relationship and the potential therapeutic applications of such compounds (Soraya Alnabulsi et al., 2018).
Catalytic Activity in Chemical Synthesis
The use of N,N'-Bisoxalamides, including compounds related to N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, has been shown to enhance catalytic activity in Cu-catalyzed coupling reactions. This research underscores the compound's utility in facilitating complex organic synthesis (Subhajit Bhunia et al., 2017).
Detection of Toxic Anions
A study on a terbium-doped yttrium-based metal-organic framework incorporating furan derivatives demonstrated the potential for rapid visible detection of toxic anions in aqueous media. This highlights the applicability of furan derivatives in environmental monitoring and safety assessments (D. K. Singha et al., 2019).
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENRILFRFAPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-[2-methyl-10-oxo-5,7,8,10-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(6H)-yl]acetamide](/img/structure/B2420274.png)
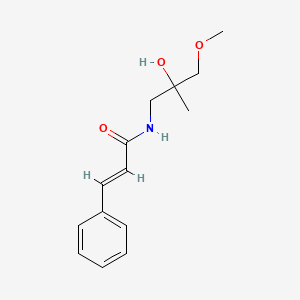
![N,N-diethyl-2-{[2-(1H-indol-3-ylmethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2420277.png)
![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)
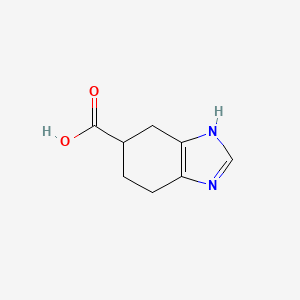
![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)

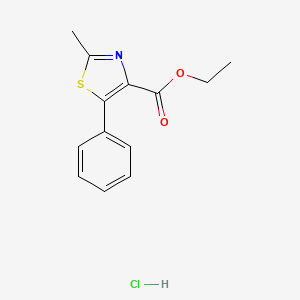
![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)
![2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2420288.png)
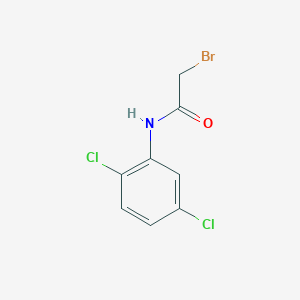
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)
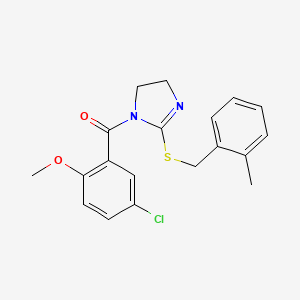
![5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2420294.png)